2,9-Dioxadispiro[2.1.35.33]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dioxadispiro[2.1.35.33]undecane is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.209 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two or more rings are connected through a single atom. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Chemical Reactions Analysis
2,9-Dioxadispiro[2.1.35.33]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the desired transformation. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could use reducing agents like lithium aluminum hydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound. The major products formed from these reactions would vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2,9-Dioxadispiro[2.1.35.33]undecane has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex spirocyclic compounds. In biology and medicine, its unique structure might be explored for potential therapeutic applications, such as drug design and development. In industry, it could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,9-Dioxadispiro[2.1.35.33]undecane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved would vary based on the specific target and the nature of the interaction.
Comparison with Similar Compounds
2,9-Dioxadispiro[2.1.35.33]undecane can be compared with other similar spirocyclic compounds, such as spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These compounds share a similar spirocyclic structure but differ in the specific heteroatoms and ring sizes. The uniqueness of this compound lies in its specific ring system and the presence of oxygen atoms, which can impart distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a unique spirocyclic structure. Its synthesis, chemical reactions, and potential applications make it a valuable subject of study in various scientific fields. Further research into its properties and applications could lead to new discoveries and innovations.
Properties
IUPAC Name |
2,9-dioxadispiro[2.1.35.33]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-8(3-1)6-9(7-11-9)4-5-10-8/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCZMNZEMXBKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CCO2)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.